alpha-Cyano-4-methoxycinnamic acid

Descripción

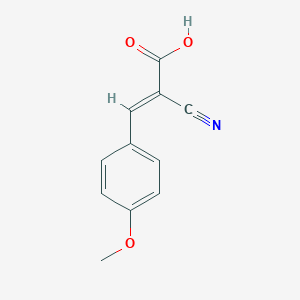

Structure

2D Structure

Propiedades

IUPAC Name |

(E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-6H,1H3,(H,13,14)/b9-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMHNRJDDHTZZDZ-RMKNXTFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1519-55-7 | |

| Record name | 1519-55-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | α-Cyano-4-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Cinnamic Acid Derivatives Within Chemical Biology and Medicinal Chemistry

Cinnamic acid and its derivatives represent a vast and structurally diverse class of organic compounds, naturally occurring in a wide array of plants, including fruits, vegetables, and flowers. jocpr.comresearchgate.net These compounds are key intermediates in the shikimate and phenylpropanoid pathways, fundamental biochemical routes in plants and other organisms. jocpr.comthepharmajournal.com The core structure of cinnamic acid, featuring a phenyl ring attached to an acrylic acid moiety, provides a versatile scaffold for chemical modification, leading to a broad spectrum of biological activities. nih.govnih.gov

In the realms of chemical biology and medicinal chemistry, cinnamic acid derivatives have garnered substantial attention for their multifaceted pharmacological properties. These include, but are not limited to, antioxidant, antimicrobial, anti-inflammatory, anticancer, and antidiabetic activities. researchgate.netnih.govnih.gov The nature and position of substituents on the cinnamic acid framework play a pivotal role in modulating their biological efficacy, making them attractive candidates for the development of novel therapeutic agents. nih.govnih.gov Researchers have extensively explored the synthesis and biological evaluation of various cinnamic acid esters, amides, and other derivatives in the quest for compounds with enhanced potency and selectivity. nih.gov

Significance of Alpha Cyano 4 Methoxycinnamic Acid As a Prolific Research Compound

Within the extensive family of cinnamic acid derivatives, alpha-Cyano-4-methoxycinnamic acid has carved a distinct niche as a compound of significant research interest. Its unique structural features, namely the presence of a cyano group at the alpha position and a methoxy (B1213986) group at the 4-position of the phenyl ring, confer specific chemical and physical properties that are exploited in various scientific applications.

One of the most prominent applications of a related compound, α-cyano-4-hydroxycinnamic acid (α-CHCA), is as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. sigmaaldrich.comwikipedia.org This technique is crucial for the analysis of biomolecules, particularly peptides and proteins. sigmaaldrich.comlabmartgh.com The properties of the matrix are critical for successful ionization and analysis, and α-CHCA is favored for its ability to absorb laser energy efficiently, co-crystallize with analytes, and promote their ionization while minimizing matrix-related background signals in the mass spectrum. sigmaaldrich.comnih.gov While distinct from the methoxy variant, the foundational principles of its utility in MALDI-MS underscore the importance of the alpha-cyano cinnamic acid scaffold in advanced analytical techniques.

Beyond its application in mass spectrometry, research has begun to uncover the potential biological activities of alpha-cyano-4-hydroxycinnamic acid derivatives. Studies have investigated their effects on cancer cells, with some findings suggesting that they can inhibit cell proliferation and induce apoptosis (programmed cell death). nih.govplos.org For instance, research on α-cyano-4-hydroxy-3-methoxycinnamic acid has demonstrated its ability to inhibit the growth of human breast cancer cells. nih.govplos.org These studies highlight the potential of this class of compounds as leads for the development of novel anticancer agents. researchgate.net

Conceptual Framework and Research Scope of the Current Review

Established Synthetic Pathways for this compound

The cornerstone of synthetic routes to this compound and its derivatives is the Knoevenagel condensation. This classical carbon-carbon bond-forming reaction involves the condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group, catalyzed by a base. sciensage.inforesearchgate.net In the case of this compound, the primary reactants are p-anisaldehyde (4-methoxybenzaldehyde) and a cyano-containing active methylene compound.

The most common active methylene compounds employed are ethyl cyanoacetate (B8463686) or cyanoacetic acid. The reaction is typically facilitated by a weak base, such as an amine, to avoid self-condensation of the aldehyde. sciensage.info A widely utilized catalytic system involves the use of piperidine (B6355638) in pyridine (B92270), which serves as both the catalyst and the solvent. rsdjournal.org

The synthesis generally proceeds in two key steps:

Knoevenagel Condensation: p-Anisaldehyde is reacted with ethyl cyanoacetate in the presence of a base to form ethyl (E)-2-cyano-3-(4-methoxyphenyl)acrylate. This reaction creates the characteristic α,β-unsaturated system.

Hydrolysis: The resulting ethyl ester is then hydrolyzed, typically under basic conditions using a reagent like lithium hydroxide, followed by acidification to yield the final this compound. researchgate.net

Contemporary Advancements in this compound Synthesis

While the classical Knoevenagel condensation remains a staple, contemporary research has focused on developing more efficient, environmentally benign, and versatile synthetic protocols. These advancements aim to improve yields, reduce reaction times, and simplify purification processes. sciensage.infobenthamdirect.com

Recent developments include:

Green Catalysis: The use of carcinogenic pyridine has been a significant drawback of the traditional method. Modern approaches have explored the use of alternative, less hazardous catalysts and solvents. For instance, triethylamine (B128534) in toluene (B28343) has been successfully employed as a pyridine-free system. sciensage.info

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of the Knoevenagel condensation, microwave-assisted synthesis has been shown to significantly reduce reaction times and, in some cases, improve yields. sciensage.inforesearchgate.net

Nanocatalysis: The application of nanocatalysts is a burgeoning area in organic synthesis. Various nanocatalysts have been investigated for the Knoevenagel condensation, offering advantages such as high catalytic activity, ease of separation, and reusability. benthamdirect.com

Solvent-Free and Water-Based Systems: To align with the principles of green chemistry, efforts have been made to conduct the Knoevenagel condensation under solvent-free conditions or in environmentally friendly solvents like water. sciensage.inforesearchgate.net

These contemporary methods not only provide more sustainable routes to this compound and its derivatives but also broaden the scope of applicable substrates.

Mechanistic Insights into the Chemo-Reactivity of this compound

The chemical reactivity of this compound is largely dictated by the presence of multiple functional groups: the carboxylic acid, the cyano group, and the electron-deficient α,β-unsaturated system. The strong electron-withdrawing nature of the cyano and carboxyl groups polarizes the carbon-carbon double bond, making the β-carbon highly susceptible to nucleophilic attack.

Condensation Reactions and Derivative Formation

The carboxylic acid moiety of this compound can undergo standard condensation reactions to form a variety of derivatives. For instance, esterification with different alcohols can be achieved under acidic conditions. Amide derivatives can be synthesized by activating the carboxylic acid (e.g., forming an acid chloride) followed by reaction with a primary or secondary amine. These reactions allow for the straightforward modification of the carboxyl group, enabling the synthesis of a library of related compounds.

Exploration of Nucleophilic Additions and Cycloaddition Reactions

The polarized alkene bond in this compound is a prime target for nucleophilic addition reactions, particularly Michael (or conjugate) additions. In this type of reaction, a nucleophile adds to the β-carbon of the α,β-unsaturated system.

Nucleophilic Addition:

A variety of nucleophiles can participate in Michael additions with alpha-cyanocinnamic acid derivatives. These include:

Thiols: The addition of thiols (e.g., benzylmercaptan) to the activated double bond is a well-documented reaction for related systems. This reaction typically proceeds readily under mild conditions. researchgate.netnih.gov

Amines: Primary and secondary amines can also act as nucleophiles in conjugate additions to form β-amino acid derivatives. libretexts.orgopenstax.orglibretexts.org The reaction of amines with α,β-unsaturated carbonyls can sometimes be complex, with the possibility of competing 1,2-addition to the carbonyl group. thieme-connect.de

Carbanions: Soft carbon nucleophiles, such as those derived from malonates or β-ketoesters, can add to the β-position, forming new carbon-carbon bonds.

Cycloaddition Reactions:

The electron-deficient nature of the double bond in this compound suggests its potential as a dienophile in Diels-Alder reactions. In a typical Diels-Alder reaction, a conjugated diene reacts with a dienophile to form a six-membered ring. nih.gov For this compound, the presence of two electron-withdrawing groups (cyano and carboxyl) on the alkene should enhance its reactivity as a dienophile. However, specific examples of Diels-Alder reactions with this particular substrate are not extensively reported in the literature. The steric hindrance around the double bond might play a role in its reactivity in such cycloadditions.

Strategies for the Rational Design and Synthesis of this compound Analogues

The rational design of analogues of this compound is often guided by structure-activity relationship (SAR) studies, particularly in the context of medicinal chemistry. rsdjournal.orgresearchgate.net The goal is to systematically modify the core structure to enhance desired properties, such as biological activity or material characteristics.

Key strategies for the synthesis of analogues include:

Variation of the Cyano and Carboxyl Groups: The cyano and carboxyl groups are crucial for the molecule's reactivity. They can be replaced with other electron-withdrawing groups to fine-tune the electronic nature of the double bond. For instance, the carboxylic acid could be converted to an ester or an amide, as mentioned previously.

Alterations to the Alkene Backbone: While less common, modifications to the alkene backbone itself could be explored, for example, by introducing substituents at the α- or β-positions, although this would require different synthetic starting materials.

The synthesis of these analogues generally follows the same fundamental synthetic pathways, primarily the Knoevenagel condensation, using appropriately substituted starting materials.

Below is a table summarizing the key structural features and their potential for modification in the design of this compound analogues.

| Molecular Scaffold | Potential Modifications | Rationale for Modification |

| Phenyl Ring | Substitution at the para-position (e.g., different alkoxy groups, halogens, nitro groups) | Modulate electronic properties, steric bulk, and lipophilicity. |

| Cyano Group | Replacement with other electron-withdrawing groups (e.g., nitro, sulfonyl) | Fine-tune the electrophilicity of the double bond. |

| Carboxylic Acid | Conversion to esters, amides, or other acid derivatives | Alter solubility, bioavailability, and potential for hydrogen bonding. |

| Alkene Backbone | Introduction of substituents at the α- or β-positions | Modify the geometry and reactivity of the core structure. |

Anticancer Potential and Cellular Mechanisms of Action

Research into this compound and its derivatives has uncovered significant anticancer properties, primarily linked to its ability to disrupt cancer cell metabolism and induce programmed cell death. These compounds are noted for their role as inhibitors of monocarboxylate transporters (MCTs), which are crucial for the efflux of lactate (B86563) from cancer cells that exhibit high rates of glycolysis, a phenomenon known as the "Warburg effect". nih.gov By blocking these transporters, the compound can trigger intracellular acidification and metabolic stress, leading to cell death. nih.gov

A significant body of research has focused on the effects of alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a closely related derivative, on human breast cancer cells. Studies have demonstrated that treatment with this compound leads to a dose- and time-dependent reduction in the proliferation of various breast cancer cell lines, including MCF-7, T47D, and MDA-MB-231. nih.govnih.gov This inhibitory effect is not only observed in proliferation assays but also in colony formation assays, which measure the ability of single cells to grow into colonies. plos.org Research showed that even at a low concentration, the compound significantly inhibited the ability of breast cancer cells to form colonies, and at higher concentrations, this ability was completely blocked. plos.org

Notably, these cytotoxic effects were significantly more pronounced in cancerous cells compared to non-tumoral human breast epithelial cells, suggesting a selective anticancer activity that could be therapeutically advantageous. nih.gov For instance, after 48 hours of treatment, the compound significantly inhibited the proliferation of MDA-MB-231 tumor cells, with the suppressive effects remaining potent even after the compound was removed and the cells were monitored for several more days. nih.govplos.org

Table 1: Effect of alpha-Cyano-4-hydroxy-3-methoxycinnamic Acid on Breast Cancer Cell Proliferation

| Cell Line | Effect | Key Findings | Citations |

|---|---|---|---|

| MCF-7 | Dose- and time-dependent inhibition of proliferation. | Significant reduction in cell viability and colony formation. | plos.org, nih.gov, nih.gov |

| T47D | Dose- and time-dependent inhibition of proliferation. | Robust inhibition of the ability to form colonies. | plos.org, nih.gov, nih.gov |

| MDA-MB-231 | Dose- and time-dependent inhibition of proliferation. | 62.38% inhibition after 48h with 50 µM; also inhibited cell migration and invasion. | plos.org, nih.gov, nih.gov |

| 4T1 (TNBC) | Inhibition of cell growth and L-lactate uptake. | Studied as a non-specific inhibitor of MCTs. | researchgate.net |

The anticancer potential of this compound and its analogs extends to other aggressive cancer types, including glioblastoma and pancreatic cancer. Studies have indicated that these compounds can induce necrosis in glioblastoma cells by inhibiting plasma membrane MCT activity and increasing lactic acid production. nih.govplos.org In the context of glioblastoma (GBM), research has explored novel therapeutic strategies combining alpha-cyano-4-hydroxycinnamic acid (CHC) with the monoclonal antibody cetuximab. nih.gov Encapsulating the compound within nanotechnology-based delivery systems, such as polymeric nanoparticles, was found to increase its therapeutic capacity and enhance its efficacy when combined with other drugs. nih.gov

Furthermore, investigations into pancreatic cancer have shown that combination therapies involving an inhibitor of monocarboxylate transporters, such as alpha-cyano-4-hydroxycinnamic acid, can significantly inhibit cancer cell proliferation and induce cell death in vitro. researchgate.net The use of liposomal formulations of related compounds has also been reported to be effective against pancreatic cancer cells while showing decreased toxicity toward healthy cells. researchgate.net

Beyond inhibiting proliferation, this compound actively induces apoptosis, or programmed cell death, in cancer cells. This is a critical mechanism for its anticancer effects, as it involves the systematic dismantling of a cell in a controlled manner, preventing the inflammatory response associated with other forms of cell death like necrosis.

The Bcl-2 family of proteins are central regulators of the mitochondrial pathway of apoptosis, maintaining a crucial balance between pro-survival (anti-apoptotic) and pro-death (pro-apoptotic) signals. frontiersin.org The anti-apoptotic protein Bcl-2 functions to prevent cell death, while the pro-apoptotic protein Bax promotes it. lodz.pl A high Bax/Bcl-2 ratio is often indicative of a cell's commitment to undergo apoptosis. plos.orgwaocp.org

Research has shown that treatment with alpha-cyano-4-hydroxy-3-methoxycinnamic acid directly influences this balance in breast cancer cells. nih.govnih.gov The induction of apoptosis in these cells was found to correlate with a significant increase in the expression of the pro-apoptotic Bax protein. plos.org This upregulation of Bax alters the Bax/Bcl-2 ratio, tipping the scales in favor of cell death and thereby contributing to the compound's therapeutic effect. nih.govplos.org

Table 2: Modulation of Apoptotic Regulatory Proteins by alpha-Cyano-4-hydroxy-3-methoxycinnamic Acid

| Protein | Function | Effect of Compound | Outcome | Citations |

|---|---|---|---|---|

| Bax | Pro-apoptotic | Expression is increased. | Promotes apoptosis. | plos.org, nih.gov, nih.gov |

| Bcl-2 | Anti-apoptotic | Ratio of Bax/Bcl-2 is increased. | Sensitizes cells to apoptosis. | plos.org, nih.gov, nih.gov |

The tumor suppressor protein p53 is a critical component of the cellular response to stress and is often called the "guardian of the genome." It can halt the cell cycle or initiate apoptosis in response to DNA damage, preventing the proliferation of damaged cells. Many cancers harbor mutations in the p53 gene, which contributes to their survival and resistance to therapy.

An important finding regarding the mechanism of alpha-cyano-4-hydroxy-3-methoxycinnamic acid is that its ability to inhibit growth and induce apoptosis appears to be independent of the p53 pathway. plos.org Studies have demonstrated that the compound is effective in suppressing the growth of cancer cells that either lack a functional p53 gene or contain defects in it. nih.govnih.gov This suggests that the compound's mechanism of action does not rely on this frequently altered tumor suppressor gene, which enhances its potential as a therapeutic agent for a broader range of human cancers, including those with p53 mutations. nih.gov

{"answer":"### Biological and Pharmacological Investigations of this compound \n\nthis compound is a chemical compound that has been the subject of various biological and pharmacological studies, particularly in the context of cancer research. These investigations have explored its effects on cellular processes such as migration and invasion, as well as its role in the metabolic reprogramming of tumor cells.\n\n### 3.1.3. Suppression of Cell Migration and Invasion \n\nResearch has shown that alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA), a related compound, can inhibit the migration and invasion of breast cancer cells. nih.govplos.orgnih.gov In vitro studies using MDA-231 human breast cancer cells demonstrated that ACCA significantly affected their migratory and invasive capabilities in a concentration-dependent manner. nih.gov At a concentration of 200 µM, ACCA was found to cause up to approximately 90% and 85% reduction in cell migration and invasion, respectively, when compared to untreated cells. nih.gov\n\n### 3.1.4. Metabolic Reprogramming in Tumor Cells as a Therapeutic Target \n\nMetabolic reprogramming is a recognized hallmark of cancer, and targeting the metabolic pathways of tumor cells is a key area of therapeutic research. nih.govmdpi.com One of the critical aspects of this reprogramming is the increased reliance of cancer cells on glycolysis, even in the presence of oxygen, a phenomenon known as the Warburg effect. mdpi.com This leads to the production of lactate, which needs to be transported out of the cell to maintain intracellular pH and a high glycolytic rate. medchemexpress.com This is where monocarboxylate transporters (MCTs) play a crucial role. researchgate.net\n\n#### 3.1.4.1. Inhibition of Monocarboxylate Transporters (MCTs) \n\nAlpha-cyano-4-hydroxycinnamic acid is a well-known inhibitor of monocarboxylate transporters (MCTs), which are responsible for transporting monocarboxylates like lactate and pyruvate (B1213749) across the plasma membrane. nih.govplos.orgmedchemexpress.com By inhibiting MCTs, this compound can disrupt the metabolic processes that are vital for the survival and proliferation of cancer cells. plos.org The inhibition of lactate efflux can lead to an increase in intracellular lactic acid, which can induce necrosis in various cancer types, including glioblastoma and prostate tumors. nih.govplos.org\n\n##### 3.1.4.1.1. Characterization of MCT1, MCT2, and MCT4 Specificity \n\nOf the 14 known MCT isoforms, MCT1, MCT2, MCT3, and MCT4 are the primary transporters of monocarboxylates such as lactate and pyruvate. nih.gov Alpha-cyano-4-hydroxycinnamic acid (CHC) has been shown to inhibit different MCT isoforms with varying sensitivities. It exhibits a roughly 10-fold higher selectivity for MCT1 compared to other MCTs. selleckchem.com While CHC can inhibit MCT4, it requires much higher concentrations to do so, as MCT4 has a significantly lower affinity for the inhibitor. selleckchem.com Transport by MCT1, MCT2, and MCT4 is competitively inhibited by CHC, whereas MCT3 is insensitive to this inhibitor. selleckchem.com MCT1 is widely expressed in the body, while MCT2 is found in specific tissues like the testes and neuronal cells. MCT4 is predominantly expressed in tissues that rely heavily on glycolysis, such as skeletal muscle and various cancer cells. \n\nInhibitor Specificity for MCT Isoforms \n\n| Inhibitor | Target MCTs | Key Findings |\n| :--- | :--- | :--- |\n| alpha-Cyano-4-hydroxycinnamic acid (CHC) | MCT1, MCT2, MCT4 | Exhibits ~10-fold higher selectivity for MCT1 over other MCTs. selleckchem.com Competitively inhibits MCT1, MCT2, and MCT4, but not MCT3. selleckchem.com |\n| AZD3965 | MCT1, MCT2 | Selective MCT1 inhibitor with a Ki of 1.6 nM, showing 6-fold selectivity over MCT2. medchemexpress.com |\n| AR-C155858 | MCT1, MCT2 | Selective inhibitor with Ki values of 2.3 nM for MCT1 and 10 nM for MCT2. medchemexpress.com |\n| VB124 | MCT4 | Potent and selective MCT4 inhibitor, highly selective over MCT1. medchemexpress.com |\n\n##### 3.1.4.1.2. Effects on Intracellular Lactate Homeostasis and pH Regulation \n\nThe transport of monocarboxylates like lactate and pyruvate is crucial for maintaining intracellular pH homeostasis. nih.gov By inhibiting MCTs, alpha-cyano-4-hydroxycinnamic acid disrupts this process. nih.govplos.org This leads to an intracellular accumulation of lactate, which can lower the intracellular pH. nih.gov The regulation of cytoplasmic pH is a critical physiological requirement for cells, and a failure to maintain a near-neutral intracellular pH can lead to a loss of cell viability and activity. unl.edu In the context of cancer, inhibiting lactate efflux via MCTs is an effective therapeutic strategy against highly glycolytic tumors. medchemexpress.com\n\n#### 3.1.4.2. Impact on Pyruvate and Alpha-Keto Acid Transport Systems \n\nAlpha-cyano-4-hydroxycinnamic acid is a potent inhibitor of the mitochondrial pyruvate carrier, with a reported Ki of 6.3 μM. medchemexpress.com This inhibition is specific, as the compound does not significantly affect other enzymes involved in pyruvate metabolism at concentrations that completely block its transport into mitochondria. nih.gov By preventing pyruvate from entering the mitochondria, alpha-cyano-4-hydroxycinnamic acid effectively shuts down pyruvate-dependent respiration. nih.gov This forces cells to rely more heavily on glycolysis, leading to increased lactate production. nih.gov Furthermore, MCT1, which is inhibited by this compound, has a high affinity for pyruvate. nih.gov\n\n#### 3.1.4.3. Interplay with Glycolytic and Tricarboxylic Acid (TCA) Cycle Pathways \n\nThe inhibition of pyruvate transport into the mitochondria by alpha-cyano-4-hydroxycinnamic acid has significant implications for both the glycolytic and TCA cycle pathways. By blocking the entry of pyruvate, the primary fuel for the TCA cycle, the compound effectively uncouples glycolysis from mitochondrial respiration. nih.gov This leads to an increased rate of glycolysis and a subsequent rise in lactate production as the cell attempts to compensate for the reduced ATP generation from the TCA cycle. nih.gov The TCA cycle is a central metabolic hub that provides precursors for various biosynthetic pathways, and its disruption can have far-reaching effects on cellular metabolism. nih.govnih.gov Studies have shown that in the presence of alpha-cyano-4-hydroxycinnamic acid, the oxidation of pyruvate by mitochondria is specifically inhibited, while the oxidation of other substrates remains unaffected. nih.gov\n\nSummary of Metabolic Effects of alpha-Cyano-4-hydroxycinnamic acid \n\n| Pathway | Effect of alpha-Cyano-4-hydroxycinnamic acid |\n| :--- | :--- |\n| Glycolysis | Increased rate due to inhibition of mitochondrial pyruvate transport. nih.gov |\n| TCA Cycle | Inhibited due to blockage of pyruvate entry into mitochondria. nih.gov |\n| Lactate Production | Increased as a result of the shift towards anaerobic glycolysis. nih.gov |\n| Pyruvate Oxidation | Specifically inhibited in mitochondria. nih.gov |\n\n### Compound Names \n\n| Compound Name |\n| :--- |\n| this compound |\n| alpha-Cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) |\n| alpha-Cyano-4-hydroxycinnamic acid (CHC) |\n| Lactate |\n| Pyruvate |\n| AZD3965 |\n| AR-C155858 |\n| VB124 |"}

Metabolic Reprogramming in Tumor Cells as a Therapeutic Target

Inhibition of Monocarboxylate Transporters (MCTs)

Studies on Antioxidant Activities and Mitigation of Oxidative Stress

This compound is recognized for its antioxidant properties, which are valuable in cosmetic applications for protecting the skin from oxidative stress. researchgate.netchemimpex.com The antioxidant capacity of hydroxycinnamic acids (HCAs), a class to which this compound belongs, is a subject of detailed scientific study. nih.gov The chemical structure of these compounds is crucial to their antioxidant activity, with features like the number and position of hydroxyl groups and the presence of an unsaturated side chain being vital. nih.gov

Research into various cinnamic acid derivatives has shown their effectiveness in scavenging free radicals and inhibiting lipid peroxidation. mdpi.commdpi.com For instance, derivatives of similar structures have demonstrated a strong ability to scavenge hydroxyl radicals and inhibit lipid peroxidation induced by AAPH. mdpi.com The presence of a methoxy (B1213986) group on the aromatic ring is known to influence the free radical scavenging activity of hydroxycinnamic acid derivatives. researchgate.net While direct studies quantifying the specific antioxidant activity of this compound are not extensively detailed in the provided results, the properties of the broader class of cinnamic and hydroxycinnamic acids suggest its potential in mitigating oxidative damage. nih.govnih.govmdpi.com These compounds can act by donating electrons to reactive oxygen species, thereby neutralizing them and preventing cellular damage. nih.govnveo.org

Table 1: Antioxidant Activity of Related Cinnamic Acid Derivatives

| Compound/Derivative | Assay | Result | Reference |

|---|---|---|---|

| Substituted Cinnamic Acids | OH Radical Scavenging | 72-100% inhibition at 100 µM | mdpi.com |

| Substituted Cinnamic Acids | Lipid Peroxidation (AAPH) | 87-100% inhibition at 100 µM | mdpi.com |

| Substituted Cinnamic Acids | DPPH Radical Scavenging | 30-48% interaction at 100 µM | mdpi.com |

| Ferulic & Sinapic Acid Esters | DPPH Radical Scavenging | High activity, comparable to α-tocopherol | mdpi.com |

Investigations into Anti-inflammatory Properties

This compound is considered a key intermediate in the development of anti-inflammatory drugs. chemimpex.com The anti-inflammatory potential of cinnamic acid and its derivatives is well-documented, often attributed to their ability to modulate inflammatory pathways. mdpi.comnveo.orgresearchgate.net For example, p-methoxycinnamic acid (pMCA), a related compound, exhibits anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which in turn prevents the overproduction of prostaglandins. researchgate.net

Derivatives of cinnamic acid have been shown to suppress the expression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nveo.orgnih.govmdpi.com Research on 4-Methoxycinnamic acid (MCA) demonstrated its anti-inflammatory effect by downregulating these inflammatory factors in mouse and cell line models. nih.gov The mechanism of action is often linked to the inhibition of key inflammatory signaling pathways like NF-κB. mdpi.commdpi.com Furthermore, studies on various cinnamic acid derivatives have highlighted their ability to inhibit lipoxygenase (LOX), another enzyme involved in the inflammatory response. mdpi.commdpi.com

Table 2: Anti-inflammatory Activity of Related Cinnamic Acid Derivatives

| Compound/Derivative | Target/Model | Finding | Reference |

|---|---|---|---|

| p-Methoxycinnamic acid (pMCA) | Cyclooxygenase (COX) enzymes | Inhibits enzyme activity | researchgate.net |

| 4-Methoxycinnamic acid (MCA) | Inflammatory Cytokines (IL-1β, TNF-α, IL-6) | Downregulates expression | nih.gov |

| Cinnamic Acid Derivative 3i | Soybean Lipoxygenase (LOX) | IC₅₀ = 7.4 µM | mdpi.com |

| Ferulic Acid | Inflammatory Cytokines (TNF-α, IL-1, IL-6) | Reduces cytokine discharge | nveo.org |

Enzymatic Modulation beyond Metabolic Pathways

While direct studies on this compound are limited in the search results, extensive research has been conducted on its close analogue, α-cyano-4-hydroxycinnamic acid (HCCA) , as a tyrosinase inhibitor. researchgate.net Tyrosinase is a key enzyme in melanin (B1238610) synthesis, catalyzing two distinct reactions: the hydroxylation of L-tyrosine to L-DOPA (monophenolase activity) and the oxidation of L-DOPA to dopaquinone (B1195961) (diphenolase activity). researchgate.netnih.govmdpi.com

Studies on HCCA show that it effectively inhibits both the monophenolase and diphenolase activities of mushroom tyrosinase. researchgate.net For the monophenolase activity, HCCA significantly lengthens the lag phase and decreases the steady-state activity of the enzyme. researchgate.net At a concentration of 80 μM, the lag time was extended from 20 seconds to 150 seconds, with a corresponding 75% loss in steady-state activity. researchgate.net The inhibition of the diphenolase activity was found to be dose-dependent and reversible. researchgate.net Kinetic analysis revealed a competitive inhibition mechanism for the diphenolase activity. researchgate.net

Table 3: Tyrosinase Inhibition by α-cyano-4-hydroxycinnamic acid (HCCA)

| Enzyme Activity | Parameter | Value | Reference |

|---|---|---|---|

| Monophenolase | IC₅₀ | 48 µM | researchgate.net |

| Diphenolase | IC₅₀ | 2.17 mM | researchgate.net |

| Diphenolase | Inhibition Constant (Kᵢ) | 1.24 mM | researchgate.net |

| Diphenolase | Inhibition Type | Competitive, Reversible | researchgate.net |

Exploration of Other Noteworthy Biological Interactions

Beyond its antioxidant and anti-inflammatory potential, research has uncovered other significant biological activities, particularly for the related compound alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) . Studies have demonstrated its potent anticancer effects. nih.govplos.org

ACCA has been shown to inhibit the proliferation of human breast cancer cells (MCF-7, T47D, and MDA-231) in a dose- and time-dependent manner. nih.govplos.org This inhibition is achieved through the induction of apoptosis (programmed cell death), with minimal impact on non-tumoral cells. nih.govplos.org The mechanism involves an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, thus shifting the balance towards cell death. nih.govplos.org Notably, ACCA's ability to suppress cancer cell growth is independent of the p53 tumor suppressor protein. nih.govplos.org

Furthermore, ACCA has been documented to inhibit the migration and invasion of highly metastatic MDA-231 breast cancer cells in vitro and significantly reduce tumor growth in vivo. nih.govplos.org A key mechanism contributing to these anticancer effects is the inhibition of monocarboxylate transporters (MCTs), which are crucial for lactate efflux in cancer cells and play a role in tumor progression. plos.orgmedchemexpress.com

Table 4: Anticancer Effects of alpha-cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) on Breast Cancer Cells

| Cell Line | Effect | Concentration/Time | Result | Reference |

|---|---|---|---|---|

| MCF-7, T47D, MDA-231 | Inhibition of Proliferation | Dose- and time-dependent | Significant decrease in cell viability | nih.govplos.org |

| MCF-7, T47D, MDA-231 | Induction of Apoptosis | 200 µM for 48h | Increased apoptosis rates (65.9% to 85.8%) | plos.org |

| MDA-231 | Inhibition of Migration | 200 µM | ~90% reduction | plos.org |

| MDA-231 | Inhibition of Invasion | 200 µM | ~85% reduction | plos.org |

| MDA-231 | In vivo Tumor Growth | Not specified | Dramatically affected | nih.govplos.org |

Structure Activity Relationship Sar and Molecular Design Principles for Alpha Cyano 4 Methoxycinnamic Acid

Role of Substituents (e.g., Cyano and Methoxy (B1213986) Groups) in Modulating Biological Activity

The functional groups attached to the core cinnamic acid structure are primary determinants of its biological profile. The presence and position of these substituents can dramatically enhance or diminish the molecule's efficacy. nih.gov

The cyano group (–C≡N) at the alpha position is a strong electron-withdrawing group. This feature is critical for several biological activities. For instance, in various cinnamic acid derivatives, the presence of an electron-withdrawing group on the phenyl ring or the acrylic acid chain has been shown to enhance antifungal and anti-tuberculosis activity. Specifically, a 4-cyano substitution on the phenyl ring can optimize the inhibition of fungal growth. nih.gov This electron-withdrawing capacity is a key feature in the molecule's ability to interact with biological targets.

The methoxy group (–OCH₃) at the para-position (position 4) of the phenyl ring is an electron-donating group. Methoxy groups play a significant role in optimizing the activity of certain cinnamic acid derivatives. Studies on related compounds have shown that the presence of methoxy groups can increase inhibitory activity against specific enzymes. nih.gov For example, derivatives of N-benzyl pyridinium (B92312) with methoxy groups at positions 3 and 4 showed increased inhibitory activity. nih.gov The position of the methoxy group is crucial, as its electron-donating nature influences the electronic properties of the entire phenyl ring and the conjugated system, which can affect binding to target proteins.

The combination of an electron-withdrawing group on the acrylic acid chain and an electron-donating group on the phenyl ring creates a unique electronic profile that modulates the molecule's reactivity and interaction capabilities.

Elucidation of Structural Determinants for Enzyme Binding Affinity and Selectivity

The specific chemical structure of a cinnamic acid derivative determines its ability to bind to enzymes with high affinity and selectivity. The design of effective enzyme inhibitors often follows a model consisting of three key components: a group that binds to a key feature in the enzyme's active site (like a metal ion), a linker, and a capping group that forms interactions at the entrance of the active site. nih.gov

For alpha-cyanocinnamic acid derivatives, a well-documented target is the family of monocarboxylate transporters (MCTs) . plos.org Alpha-cyano-4-hydroxycinnamic acid (CHCA), a closely related analogue, is a known inhibitor of MCTs, which are crucial for lactate (B86563) transport in cancer cells. plos.orgwikipedia.org The ability to block these transporters is a key aspect of its anticancer potential. wikipedia.org The structural determinants for this inhibition include the alpha-cyano group and the acrylic acid backbone, which are essential for interacting with the transporter protein.

Furthermore, derivatives based on the alpha-cyano-4-hydroxycinnamic acid scaffold have been developed as potent and highly selective inhibitors of aldose reductase (ALR2) , an enzyme implicated in diabetic complications. In one study, modifications to the CHCA scaffold produced inhibitors with IC₅₀ values in the nanomolar range. One such derivative was highly selective for ALR2, showing no significant activity against the related enzyme ALR1. This high selectivity is a critical attribute for a therapeutic agent, minimizing off-target effects.

| Target Enzyme | Key Structural Features for Inhibition | Reference Compound | Observed Effect |

| Monocarboxylate Transporters (MCTs) | α-cyano group, acrylic acid backbone | α-Cyano-4-hydroxycinnamic acid (CHCA) | Inhibition of lactate efflux, anticancer activity. plos.orgwikipedia.org |

| Aldose Reductase (ALR2) | Modified α-cyano-4-hydroxycinnamic acid scaffold | Derivative 5f | Potent and highly selective inhibition (IC₅₀ = 72.7 nM). |

Conformational Dynamics and Their Influence on Molecular Recognition

The three-dimensional shape and flexibility—or conformational dynamics—of alpha-cyano-4-methoxycinnamic acid are critical for its ability to be recognized by and bind to biological targets. The core structure of cinnamic acid is relatively planar but possesses rotational freedom around several key single bonds, leading to different conformers.

Computational studies on the parent cinnamic acid molecule show two primary planar conformers related by rotation around the Cα-Cβ bond: s-cis and s-trans. scielo.org.mx For the unsubstituted cinnamic acid, the s-cis conformer is slightly more stable. scielo.org.mx The energy barrier for rotation between these forms dictates the molecule's flexibility. scielo.org.mx The presence of substituents, such as the cyano and methoxy groups, affects the electronic distribution and steric hindrance, thereby influencing the relative stability of these conformers and the rotational energy barriers.

The ability to adopt a specific conformation that is complementary to an enzyme's binding site is essential for potent inhibition. The molecule's dynamic nature allows it to potentially adapt its shape upon approaching a target, a concept known as "induced fit." The trans configuration of the double bond is the most common and generally more stable form for cinnamic acid derivatives, providing a defined scaffold for the presentation of the functional groups to their biological target. nih.gov

Comparative SAR Analysis with Hydroxycinnamic and Other Cinnamic Acid Derivatives

To understand the specific contributions of the cyano and methoxy groups, it is useful to compare this compound with its structural relatives.

Comparison with Hydroxycinnamic Acids (HCADs): Studies on hydroxycinnamic acid derivatives like p-coumaric acid (4-hydroxycinnamic acid) and ferulic acid (4-hydroxy-3-methoxycinnamic acid) have identified critical structural elements for certain biological activities. For synergistic anticancer effects with other agents, three features were found to be crucial:

A hydroxyl group at the para-position of the phenyl ring.

The C7–C8 carbon-carbon double bond (the α,β-unsaturated system).

A methyl-esterified carboxyl group.

The most potent enhancers of calcitriol-induced cell differentiation were methyl-4-hydroxycinnamate and methyl ferulate. This highlights the importance of the para-hydroxyl group, which is replaced by a methoxy group in this compound. While the methoxy group is electron-donating like a hydroxyl group, its bulkier size and lack of a proton-donating hydrogen atom alter its hydrogen bonding capabilities, which can significantly change binding interactions.

Comparison with α-Cyano-4-hydroxycinnamic acid (CHCA): CHCA is perhaps the most studied close analogue. It differs only by having a hydroxyl group instead of a methoxy group at the 4-position. CHCA is a well-known inhibitor of MCTs. plos.orgwikipedia.org The activity of CHCA underscores the importance of the alpha-cyano group for this specific inhibitory function. The substitution of the 4-hydroxyl with a 4-methoxy group would likely preserve the MCT inhibitory activity, as the core alpha-cyano-cinnamate structure is the primary pharmacophore, but it may modulate the potency and pharmacokinetic properties.

Comparison with α-Cyano-4-hydroxy-3-methoxycinnamic acid (ACCA): ACCA, which has an additional hydroxyl group compared to the subject compound (if viewed as a derivative of ferulic acid), shows potent, dose-dependent antiproliferative and pro-apoptotic effects against human breast cancer cells. plos.org It induces apoptosis by increasing the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2. plos.org This activity demonstrates that the combination of cyano, hydroxyl, and methoxy groups on the cinnamic scaffold can create a powerful anticancer agent. The specific arrangement of these substituents on ACCA appears highly effective for this mechanism of action.

| Compound | Key Substituents | Notable Biological Activity |

| α-Cyano-4-methoxycinnamic acid | 4-methoxy, α-cyano | (Inferred from analogues) MCT inhibition, UV absorption. nih.govplos.org |

| p-Coumaric Acid | 4-hydroxy | Antioxidant; precursor for derivatives with anticancer synergy. |

| Ferulic Acid | 4-hydroxy, 3-methoxy | Antioxidant; precursor for derivatives with anticancer synergy. |

| α-Cyano-4-hydroxycinnamic acid (CHCA) | 4-hydroxy, α-cyano | Potent MCT inhibitor; ALR2 inhibitor scaffold. wikipedia.org |

| α-Cyano-4-hydroxy-3-methoxycinnamic acid (ACCA) | 4-hydroxy, 3-methoxy, α-cyano | Induces apoptosis in breast cancer cells. plos.org |

This comparative analysis reveals that while the core cinnamic acid structure provides the backbone, the specific nature and position of substituents like hydroxyl, methoxy, and cyano groups are the critical determinants that fine-tune the molecule for specific biological targets and mechanisms of action.

Based on a comprehensive review of the available scientific literature, it has been determined that there is insufficient specific research data on This compound to fully address the detailed sections and subsections of the requested article outline. The majority of published research in the area of MALDI-TOF matrices and advanced analytical methodologies focuses extensively on its hydroxylated analog, alpha-Cyano-4-hydroxycinnamic acid (CHCA), as well as other related cinnamic acid derivatives like ferulic acid and sinapinic acid.

The stringent requirement to focus solely on "this compound" and adhere strictly to the provided outline cannot be met with the currently available scientific evidence. Constructing the article as requested would necessitate extrapolating from data on different compounds, which would violate the core instruction for scientific accuracy and focus.

Therefore, the requested article on "Advanced Analytical Methodologies and Spectroscopic Characterization in this compound Research" cannot be generated at this time due to the lack of specific research findings for this particular compound in the specified analytical contexts.

Advanced Analytical Methodologies and Spectroscopic Characterization in Alpha Cyano 4 Methoxycinnamic Acid Research

Advanced Spectroscopic Probing of Molecular Structure and Interactions

Spectroscopic methods are indispensable for probing the molecular structure and electronic properties of a compound. These techniques rely on the interaction of electromagnetic radiation with the molecule to provide detailed information about its atomic composition, bond vibrations, and electronic transitions.

Raman spectroscopy provides insight into the vibrational modes of a molecule, offering a detailed fingerprint of its structure. For alpha-Cyano-4-methoxycinnamic acid, one would expect to observe characteristic Raman shifts corresponding to its various functional groups. Key vibrational modes would include the C≡N (nitrile) stretch, C=C (alkene) stretches, aromatic ring vibrations, and vibrations of the methoxy (B1213986) (-OCH₃) and carboxylic acid (-COOH) groups.

Surface-Enhanced Raman Scattering (SERS) is a technique that provides greatly enhanced Raman signals from molecules adsorbed onto certain rough metal surfaces. SERS investigations of this compound could be used to study its orientation and interaction with metallic nanoparticles or surfaces, which is relevant for applications in sensing and materials science.

Ultraviolet-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The chromophores in this compound, including the cinnamic acid backbone and the aromatic ring, are expected to give rise to characteristic absorption bands in the UV region of the electromagnetic spectrum. The position of the absorption maximum (λmax) would be indicative of the extent of conjugation in the molecule.

Studies of the UV-Vis absorption properties of this compound would be crucial for understanding its potential as a UV-absorbing agent, for instance in sunscreen formulations. However, detailed UV-Vis absorption spectra and molar absorptivity data for this specific compound are not extensively reported in peer-reviewed journals.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be essential for the complete structural elucidation of this compound.

In the ¹H NMR spectrum, one would expect to see distinct signals for the protons on the aromatic ring, the vinylic proton, and the protons of the methoxy group. The chemical shifts, integration, and coupling patterns of these signals would confirm the connectivity of the molecule. Similarly, the ¹³C NMR spectrum would show characteristic signals for each unique carbon atom, including the nitrile, carboxylic acid, and aromatic carbons.

While NMR is a standard characterization technique, published and assigned ¹H and ¹³C NMR spectral data for this compound are not widely available.

Sophisticated Chromatographic Separation Techniques

Chromatographic techniques are vital for the separation, identification, and quantification of chemical compounds. These methods are particularly important for assessing the purity of a substance and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity of a non-volatile organic compound like this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of an aqueous acid (like formic or acetic acid) and an organic solvent (such as acetonitrile (B52724) or methanol).

The retention time of the compound would be a key identifier under specific chromatographic conditions. A purity assessment would be made by integrating the peak area of the main compound and any impurities, often detected using a UV detector set to one of the compound's absorption maxima. While HPLC is a standard method for purity analysis, specific HPLC methods and chromatograms for the analysis of this compound are not detailed in the available literature.

Micro-Solid Phase Extraction (µ-SPE) is a modern sample preparation technique used to isolate and concentrate analytes from a sample matrix prior to analysis by methods such as HPLC. For this compound, µ-SPE could be employed to extract it from complex samples, such as environmental or biological matrices.

The choice of sorbent for the µ-SPE device would depend on the physicochemical properties of this compound. A reversed-phase sorbent would likely be effective. The methodology would involve loading the sample, washing away interferences, and then eluting the concentrated analyte with a small volume of an appropriate solvent. Research detailing the application of µ-SPE for the enrichment of this compound has not been found in the scientific literature.

Integration of Quantum Chemical Calculations in Spectroscopic Data Interpretation (e.g., Density Functional Theory)

The interpretation of complex spectroscopic data for molecules such as this compound is significantly enhanced by the integration of quantum chemical calculations. Density Functional Theory (DFT) has emerged as a powerful and widely used computational method to model molecular structures and predict spectroscopic properties. This approach provides a theoretical framework that complements experimental findings, allowing for a more detailed and accurate assignment of vibrational modes and electronic transitions observed in techniques like Raman and Infrared (IR) spectroscopy.

The core principle behind this integrated approach is the correlation of experimentally measured spectra with theoretically calculated vibrational frequencies and intensities. By optimizing the molecular geometry of this compound in silico, researchers can compute a theoretical vibrational spectrum. This calculated spectrum is then compared with the experimental one, enabling a plausible assignment of the observed spectral bands to specific molecular motions, such as stretching, bending, and torsional modes of the functional groups within the molecule.

Detailed Research Findings

Research on cinnamic acid derivatives has demonstrated the efficacy of DFT in elucidating their vibrational characteristics. For the closely related compound, alpha-Cyano-4-hydroxycinnamic acid (4-CHCA), studies have successfully employed DFT calculations, often using the B3LYP functional with a 6-31G basis set, to perform a comparative vibrational analysis. nih.govnih.gov In these studies, the computational wavenumbers obtained for 4-CHCA were found to be in good agreement with the experimental results from Raman spectroscopy. nih.govnih.gov This strong correlation between theoretical and experimental data provides a high degree of confidence in the assignment of the vibrational modes.

For instance, the characteristic C≡N stretching vibration in 4-CHCA, experimentally observed around 2239 cm⁻¹, was theoretically calculated to be at 2209 cm⁻¹. nih.gov Similarly, the C-H stretching modes of the aromatic ring, observed experimentally in the range of 3021-3156 cm⁻¹, corresponded well with the predicted values of 3073-3146 cm⁻¹. nih.gov These findings underscore the predictive power of DFT in identifying and characterizing the key functional groups within the molecule.

While specific research focusing solely on the DFT analysis of this compound is less prevalent in the reviewed literature, the principles and methodologies are directly transferable. The substitution of a hydroxyl group with a methoxy group would be expected to induce predictable shifts in the vibrational frequencies of the associated bonds, which can be accurately modeled using DFT. The electron-donating nature of the methoxy group influences the electronic structure of the molecule, which in turn affects its vibrational properties. DFT calculations can precisely model these effects, providing valuable insights into the structure-property relationships of the molecule.

The following table provides a representative comparison of experimental and DFT-calculated Raman spectral data for the analogous compound, alpha-Cyano-4-hydroxycinnamic acid, illustrating the typical level of agreement achieved in such studies. A similar correlation is anticipated for this compound.

| Experimental Wavenumber (cm⁻¹) | Calculated Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3156 | 3146 | C-H Stretch |

| 3126 | 3121 | C-H Stretch |

| 3080 | 3094 | C-H Stretch |

| 3021 | 3073 | C-H Stretch |

| 2239 | 2209 | C≡N Stretch |

| 1688 | 1640 | C=C Olefinic Stretch |

| 1627 | 1633 | C=O Carbonyl Stretch |

This table is illustrative and based on data for the closely related compound alpha-Cyano-4-hydroxycinnamic acid to demonstrate the application of DFT in spectral analysis.

Specialized Research Applications of Alpha Cyano 4 Methoxycinnamic Acid

Applications in Materials Science and Optoelectronic Research

The distinct properties of alpha-Cyano-4-methoxycinnamic acid make it a compound of interest in materials science. Its investigation has been particularly noted in the context of advanced polymer systems.

Investigation in Organic Light-Emitting Diode (OLED) Development

Currently, there is a lack of specific research data in the provided search results detailing the direct application or investigation of this compound in the development of Organic Light-Emitting Diodes (OLEDs).

Studies as a Photoinitiator in Advanced Polymer Systems

This compound has been identified as a useful photoinitiator, particularly in the creation of UV-curable coatings and adhesives. In polymerization processes, a photoinitiator is a molecule that, upon absorbing light (typically in the UV spectrum), generates reactive species that initiate a polymerization reaction. The use of this compound in such systems has been shown to enhance the efficiency of the curing process. This leads to tangible benefits in manufacturing and material performance, including faster curing times and improved durability of the final polymer product.

| Application Area | Function | Reported Benefits |

| UV-Curable Coatings | Photoinitiator | Enhanced efficiency, Faster curing, Improved durability |

| UV-Curable Adhesives | Photoinitiator | Enhanced efficiency, Faster curing, Improved durability |

Utility as Molecular Probes and Chemical Tools in Biological Systems

While the related compound, alpha-Cyano-4-hydroxycinnamic acid (CHCA), is widely used as a matrix in mass spectrometry and as a molecular vector, there is no information in the provided search results regarding the specific use of this compound as a molecular probe or chemical tool in biological systems.

Development of Nanotechnology-Based Delivery Systems for Research Therapeutics

Extensive research exists on the use of the related compound, alpha-Cyano-4-hydroxycinnamic acid, in nanotechnology-based delivery systems. However, the search results lack specific information on the development of such systems using this compound.

Encapsulation within Polymeric Nanoparticles for Controlled Release Studies

There is no specific information in the search results detailing the encapsulation of this compound within polymeric nanoparticles for controlled release studies. Research in this area has focused on its hydroxylated analog.

Role as a Reference Standard in Quantitative Analytical Chemistry

In quantitative analytical chemistry, a reference standard is a highly purified and well-characterized substance used as a measurement base. These standards are crucial for ensuring the accuracy, precision, and comparability of analytical results. A compound intended for use as a reference standard typically must have a high level of purity, often determined by techniques like High-Performance Liquid Chromatography (HPLC), and be stable under specified conditions.

While specific documentation detailing this compound as a formal reference standard is not prevalent in publicly available research, its structural analog, alpha-Cyano-4-hydroxycinnamic acid (α-CHCA), is widely utilized in a capacity that demands high purity, characteristic of a reference material. sigmaaldrich.combruker.comwikipedia.org α-CHCA is a well-established matrix substance for Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), a key analytical technique in proteomics for the analysis of peptides and proteins. sigmaaldrich.comwikipedia.orgnih.govmedchemexpress.com Suppliers of α-CHCA for this purpose specify high purity levels, such as ≥99.0% or higher as determined by HPLC, which underscores its role as a reliable standard for generating reproducible and accurate mass spectrometry data. sigmaaldrich.com

The function of a reference standard in quantitative analysis is to calibrate instrumentation and validate analytical methods. For instance, in a quantitative HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS) method, a reference standard of the target analyte is used to create a calibration curve, from which the concentration of the analyte in an unknown sample can be determined. Therefore, in any quantitative study involving this compound, a highly purified version of the compound itself would be required to serve as the reference standard for accurate quantification.

Table 1: Characteristics of a Related Cinnamic Acid Derivative as a High-Purity Analytical Substance

| Compound Name | Application | Purity Specification | Analytical Technique |

| alpha-Cyano-4-hydroxycinnamic acid (α-CHCA) | MALDI-MS Matrix | ≥99.0% (HPLC) | Mass Spectrometry |

This table illustrates the high-purity specifications for a closely related compound, highlighting the qualities required for a reference standard in analytical applications.

Investigational Antifouling Properties of Related Cinnamic Acids

Biofouling, the undesirable accumulation of microorganisms, plants, or algae on wetted surfaces, poses significant challenges to maritime industries. Research into environmentally benign antifouling agents has identified natural products, including cinnamic acid and its derivatives, as promising candidates. These compounds are investigated for their ability to inhibit the growth and settlement of fouling organisms, particularly by disrupting biofilm formation, a critical early stage of the fouling process. mdpi.comresearchgate.net

While research specifically on the antifouling properties of this compound is limited, numerous studies have demonstrated the efficacy of related cinnamic acids and their synthetic derivatives against a variety of organisms responsible for biofouling. Cinnamic acid itself, along with derivatives such as p-coumaric acid, ferulic acid, and sinapic acid, has shown potent anti-biofilm activity against Staphylococcus epidermidis, a bacterium known for its ability to form biofilms on synthetic surfaces. mdpi.com In one study, cinnamic acid reduced biofilm growth by over 94%. mdpi.com

Synthetic modifications of the cinnamic acid structure have also yielded compounds with significant antifouling potential. A series of synthesized cinnamoyl esters and amides were evaluated for their activity against the biofilm of the fungus Candida albicans, a common component of microbial films. nih.gov Two of the most active compounds demonstrated a 50% biofilm inhibition concentration (BMIC₅₀) at very low levels, indicating high efficacy. nih.gov These findings underscore the potential of the cinnamic acid scaffold as a basis for developing new antifouling technologies. univpm.itnih.gov

Table 2: Investigational Anti-biofilm Activity of Selected Cinnamic Acid Derivatives

| Compound | Target Organism | Activity Metric | Result | Reference |

| Cinnamic Acid | Staphylococcus epidermidis | Biofilm Reduction | 94.30% | mdpi.com |

| p-Coumaric Acid | Staphylococcus epidermidis | Biofilm Reduction | 87.54% | mdpi.com |

| Ferulic Acid | Staphylococcus epidermidis | Biofilm Reduction | 83.98% | mdpi.com |

| Sinapic Acid | Staphylococcus epidermidis | Biofilm Reduction | 81.67% | mdpi.com |

| Cinnamoyl Ester (Compound 7) | Candida albicans | BMIC₅₀ (Biofilm Inhibition) | 2 µg/mL | nih.gov |

| Cinnamoyl Amide (Compound 8) | Candida albicans | BMIC₅₀ (Biofilm Inhibition) | 4 µg/mL | nih.gov |

This interactive table summarizes the reported anti-biofilm activities of various cinnamic acid derivatives against different microorganisms.

Computational Chemistry and in Silico Modeling Approaches for Alpha Cyano 4 Methoxycinnamic Acid

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.

A thorough review of scientific databases indicates that specific molecular docking studies for alpha-Cyano-4-methoxycinnamic acid have not been published. Consequently, there is no available data detailing its binding energies or specific amino acid interactions with any protein targets.

For context, related compounds such as ferulic acid (4-hydroxy-3-methoxycinnamic acid) have been the subject of such investigations. For instance, in silico studies on ferulic acid have explored its interaction with receptors in breast cancer cell lines (MCF-7), identifying potential binding affinities and interactions. nih.gov However, these findings are specific to ferulic acid and cannot be directly extrapolated to this compound due to differences in their chemical structures.

Molecular Dynamics Simulations for Conformational Analysis and Binding Kinetics

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational changes, flexibility, and binding kinetics of a molecule, which are crucial for understanding its biological function and interaction with target proteins.

Currently, there are no published studies that have employed molecular dynamics simulations to analyze the conformational landscape or binding kinetics of this compound. While MD simulations are widely used for various biomolecules, including other cinnamic acid derivatives, to understand their dynamic behavior, this specific compound has not been the focus of such research. rsc.org Therefore, data on its structural dynamics and the kinetics of its potential binding to any protein are not available.

Emerging Research Frontiers and Future Perspectives for Alpha Cyano 4 Methoxycinnamic Acid

Rational Design and Synthesis of Next-Generation Therapeutic Candidates

The unique chemical structure of α-CMCA serves as a foundational scaffold for the rational design and synthesis of new therapeutic agents. chemimpex.com Researchers are leveraging its core structure to create derivatives with enhanced biological activity and specificity. chemimpex.com This involves modifying functional groups to optimize interactions with biological targets, thereby improving efficacy and reducing potential off-target effects. The goal is to develop next-generation candidates with superior pharmacological profiles for a range of diseases.

One area of focus is the development of novel anti-inflammatory and analgesic drugs, where α-CMCA acts as a crucial intermediate in their synthesis. chemimpex.com Its antioxidant properties also make it a valuable component in the development of compounds aimed at protecting against oxidative stress. chemimpex.com

Synergistic Combination Strategies in Disease Models

Researchers are investigating the efficacy of α-CMCA in combination with other therapeutic agents to achieve synergistic effects in various disease models. The premise of combination therapy is to target multiple molecular pathways simultaneously, which can lead to enhanced treatment outcomes and potentially overcome drug resistance. nih.govescholarship.org

For instance, studies have explored the combined use of α-cyano-4-hydroxycinnamic acid (a related compound) with the monoclonal antibody cetuximab in glioblastoma models. nih.gov The rationale is that the simultaneous administration of these drugs could result in additive or synergistic anti-cancer effects. nih.gov Nanotechnology-based delivery systems are being developed to co-encapsulate such drug combinations, ensuring their coordinated delivery to the target site. nih.govescholarship.org The development of nanocarriers capable of delivering multiple therapeutic agents in a controlled manner is a significant area of advancement. escholarship.org

Advancements in Targeted Delivery Systems and Nanomedicine

To enhance the therapeutic index of α-CMCA and its derivatives, significant research is being directed towards advanced drug delivery systems. nih.gov Nanomedicine platforms, such as polymeric nanoparticles and liposomes, offer a promising approach to improve the compound's bioavailability, target specificity, and reduce systemic toxicity. nih.govsciencescholar.us

In the context of cancer therapy, nanoparticles can be engineered to specifically target tumor cells. researchgate.net For example, α-cyano-4-hydroxycinnamic acid has been used as a vector to guide liposomes to cancer cells that overexpress monocarboxylate transporters (MCTs). researchgate.netutmb.edu This targeted approach not only increases the concentration of the therapeutic agent at the tumor site but also minimizes its impact on healthy tissues. sciencescholar.us The encapsulation of drugs within nanoparticles has been shown to increase their individual therapeutic capacity. nih.gov

Deepening Mechanistic Elucidation of Biological Pathways

A critical aspect of ongoing research is to unravel the precise molecular mechanisms through which α-CMCA exerts its biological effects. Studies have shown that α-CMCA and its analogs can influence a variety of cellular processes.

A key target of a related compound, α-cyano-4-hydroxycinnamic acid, is the family of monocarboxylate transporters (MCTs). plos.orgmedchemexpress.com These transporters are crucial for the transport of lactate (B86563) and pyruvate (B1213749) across cell membranes and are often upregulated in cancer cells. plos.orgresearchgate.net By inhibiting MCTs, these compounds can disrupt tumor cell metabolism and induce cell death. plos.org Research has indicated that α-cyano-4-hydroxycinnamic acid can induce apoptosis in cancer cells by increasing the pro-apoptotic protein Bax and altering the Bax/Bcl-2 ratio. plos.orgnih.gov This induction of apoptosis appears to be independent of the p53 tumor suppressor protein. nih.gov

Expanding the Scope of Biological Targets and Disease Relevance

Initial research has largely focused on the anti-cancer properties of α-CMCA and its analogs. However, the scope of its potential therapeutic applications is expanding as researchers identify new biological targets and explore its relevance in other diseases.

The inhibition of monocarboxylate transporters has implications beyond cancer. researchgate.net These transporters play roles in various physiological and pathological processes, suggesting that inhibitors like α-CMCA could be relevant for a broader range of conditions. The antioxidant properties of these compounds also suggest their potential utility in diseases where oxidative stress plays a significant role. chemimpex.com Continued research is necessary to fully understand the diverse biological activities of α-CMCA and to identify new disease contexts where it could offer therapeutic benefits.

Q & A

Basic: What are the standard protocols for synthesizing α-cyano-4-methoxycinnamic acid derivatives in peptide coupling reactions?

Methodological Answer:

The compound is commonly used as a coupling agent in peptide synthesis. A validated protocol involves dissolving the target amine (1 eq) and α-cyano-4-methoxycinnamic acid (1.1 eq) in dichloromethane (DCM), followed by activation with HATU (1.1 eq) and DIEA (to maintain pH ~9) for 2 hours. Post-reaction, the mixture is condensed under reduced pressure, dissolved in ethyl acetate, and washed with 1M KHSO₄, NaHCO₃, and brine. Purification via preparative HPLC on a C18 column using a water/acetonitrile/TFA 0.1% gradient ensures high-purity yields .

Basic: How should α-cyano-4-methoxycinnamic acid be stored to ensure chemical stability?

Methodological Answer:

Stability is maintained under dry, inert conditions (argon/nitrogen atmosphere) at 2–8°C. Incompatibility with strong acids/alkalis, oxidizing/reducing agents, heat (>40°C), and moisture necessitates airtight amber vials to prevent photodegradation. Pre-storage lyophilization is recommended for long-term preservation .

Basic: What are its primary applications in MALDI-TOF mass spectrometry?

Methodological Answer:

As a matrix for small-molecule analysis (<10 kDa), α-cyano-4-methoxycinnamic acid is dissolved in 50% acetonitrile/0.1% TFA. Optimal crystallization is achieved via the dried droplet method: mix 1 µL of analyte with 1 µL of matrix solution on a steel target, air-dry, and analyze in positive reflectron mode. For peptides, sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is preferred for larger masses (>10 kDa) .

Advanced: How can researchers optimize coupling efficiency when using α-cyano-4-methoxycinnamic acid in non-peptidic inverse agonist synthesis?

Methodological Answer:

Coupling efficiency depends on reagent ratios and activation methods. Comparative studies show HATU outperforms EDC in yield (85% vs. 72%) due to superior activation of carboxyl groups. Critical parameters:

- Reagent stoichiometry: 1.1 eq acid, 1.1 eq HATU, 2.5 eq DIEA.

- Solvent choice: DCM minimizes side reactions vs. DMAC or DMF.

- Purification: Reverse-phase HPLC with 0.1% TFA enhances separation of by-products (e.g., unreacted triazoles) .

Advanced: How to resolve spectral interference caused by α-cyano-4-methoxycinnamic acid in low-mass analyte detection?

Methodological Answer:

Interference at m/z 190–200 (matrix adducts) is mitigated by:

- Sample preparation: Thin-layer matrix crystallization reduces heterogeneous ion suppression.

- Solvent optimization: Replace acetonitrile with ethanol to alter crystallization kinetics.

- Post-source decay (PSD): Collision-induced dissociation (CID) at 20–30 eV fragments matrix clusters without degrading analytes .

Advanced: How should contradictory stability and toxicity data be addressed in risk assessments?

Methodological Answer:

While the compound is labeled "stable under recommended conditions," conflicting toxicological data gaps (e.g., no acute toxicity LD₅₀) require in-house testing:

- Stability assays: Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis via HPLC.

- Toxicity screening: In vitro cytotoxicity (MTT assay on HepG2 cells) and skin irritation (OECD 439) are recommended before in vivo use .

Advanced: What novel pharmacological applications exploit α-cyano-4-methoxycinnamic acid’s structural motifs?

Methodological Answer:

Its cyanocinnamate scaffold is used to develop ghrelin receptor (GHSR) inverse agonists. Structure-activity relationship (SAR) studies reveal:

- Critical substituents: The 4-methoxy group enhances receptor binding (IC₅₀ = 0.8 µM vs. 2.3 µM for 4-hydroxy analogs).

- Synthetic modifications: Coupling with 1,2,4-triazole cores via Huisgen cycloaddition improves bioavailability (LogP = 2.1 vs. 1.5 for non-triazole derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.